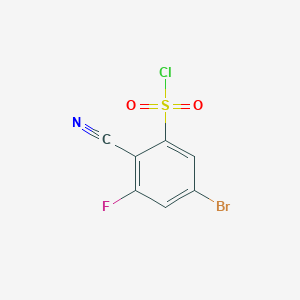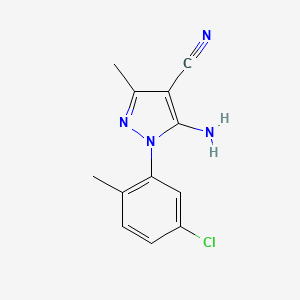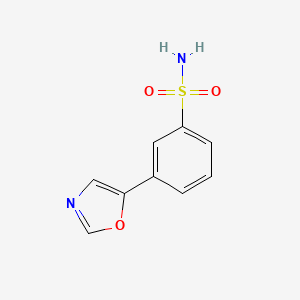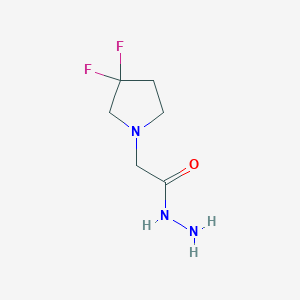
5-Brom-2-cyan-3-fluorbenzolsulfonylchlorid
Übersicht
Beschreibung
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is a chemical compound with the molecular formula C7H2BrClFNO2S . It is used in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride consists of a benzene ring substituted with bromo, cyano, fluoro, and sulfonyl chloride groups .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Pyridinen
Fluorierte Pyridine sind Verbindungen von großem Interesse aufgrund ihrer einzigartigen physikalischen, chemischen und biologischen Eigenschaften. Das Vorhandensein von Fluoratomen, die starke elektronenziehende Substituenten sind, verleiht diesen Verbindungen im Vergleich zu ihren chlorierten und bromierten Analoga eine verringerte Basizität und Reaktivität . 5-Brom-2-cyan-3-fluorbenzolsulfonylchlorid kann bei der Synthese von Fluoropyridinen verwendet werden, die bei der Entwicklung neuer Pharmazeutika und Agrochemikalien wertvoll sind. Es wurde festgestellt, dass diese Verbindungen verbesserte physikalische, biologische und umweltbezogene Eigenschaften aufweisen, wenn Fluoratome in ihre Strukturen eingeführt werden .
Radiobiologie und Bildgebungsmittel
In der Radiobiologie ist die Synthese von 18F-substituierten Pyridinen von besonderem Interesse für ihre potenzielle Verwendung als Bildgebungsmittel. Diese Mittel können in der lokalen Strahlentherapie bei Krebs und anderen biologischen Anwendungen eingesetzt werden. Die Verbindung This compound kann als Vorläufer bei der Synthese dieser 18F-substituierten Pyridine dienen und einen Weg zur Herstellung von Verbindungen für fortschrittliche medizinische Bildgebungstechniken eröffnen .
Entwicklung von landwirtschaftlichen Produkten
Die Einführung von Fluoratomen in Leitstrukturen ist eine gängige Modifikation bei der Suche nach neuen landwirtschaftlichen Produkten mit verbesserten Eigenschaften. This compound könnte bei der Synthese von fluorhaltigen aromatischen Verbindungen verwendet werden, die in kommerziellen landwirtschaftlichen Wirkstoffen weit verbreitet sind. Diese Modifikationen können zu Verbindungen mit besseren physikalischen, biologischen und umweltbezogenen Eigenschaften führen .
Pharmazeutische Industrie
Ungefähr 10 % aller in der medizinischen Behandlung verwendeten Pharmazeutika enthalten ein Fluoratom. Die Verwendung von This compound in der pharmazeutischen Industrie könnte zur Entdeckung und Entwicklung neuer fluorierter medizinischer Kandidaten beitragen. Die einzigartigen Eigenschaften, die durch das Fluoratom verliehen werden, machen diese Verbindungen für therapeutische Anwendungen sehr wertvoll .
Fortschrittliche Fluorierungstechnologie
Die Verbindung kann eine Rolle bei der Weiterentwicklung der Fluorierungstechnologie spielen. Mit der zunehmenden Verfügbarkeit von fluorierten Synthesebausteinen und effektiven Fluorierungsreagenzien kann This compound ein Schlüsselbestandteil bei der Synthese verschiedener fluorierter Chemikalien sein. Dieser Fortschritt ist entscheidend für die schnelle Entwicklung neuer Verbindungen im Bereich der Fluorchemie .
Synthese von Heterocyclen
Heterocyclische Verbindungen sind ein Eckpfeiler der medizinischen Chemie, und die Einführung von Fluoratomen kann ihr pharmakologisches Profil signifikant verändern. This compound kann bei der Synthese verschiedener Heterocyclen verwendet werden, was möglicherweise zur Herstellung von Verbindungen mit neuartigen biologischen Aktivitäten führt .
Safety and Hazards
Wirkmechanismus
Target of Action
Sulfonyl chloride compounds are generally used as intermediates in organic synthesis due to their reactivity .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the reactivity and stability of this compound . For instance, sulfonyl chlorides are typically stored under inert atmosphere at low temperatures to maintain their stability .
Biochemische Analyse
Biochemical Properties
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride plays a crucial role in biochemical reactions due to its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor by covalently modifying the active site. Additionally, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can react with amino acid residues like lysine and cysteine, leading to the formation of stable sulfonamide and thioether linkages, respectively .
Cellular Effects
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride has been shown to affect various types of cells and cellular processes. It can influence cell function by modifying key proteins involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit the activity of kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression and metabolic flux, ultimately affecting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride involves its ability to form covalent bonds with target biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to the formation of stable covalent adducts. This can result in enzyme inhibition or activation, depending on the specific target and the nature of the modification. Additionally, the compound can induce changes in gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but it can degrade over time when exposed to moisture or high temperatures. Long-term studies have shown that the compound can have persistent effects on cellular function, with some modifications remaining stable for extended periods .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can selectively modify target proteins without causing significant toxicity. At higher doses, it can lead to adverse effects such as cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve a measurable biological effect .
Metabolic Pathways
5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic flux and metabolite levels. For example, it can inhibit key enzymes in glycolysis or the citric acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it can localize to specific compartments or organelles, depending on its interactions with intracellular binding proteins .
Subcellular Localization
The subcellular localization of 5-Bromo-2-cyano-3-fluorobenzenesulfonyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus by interacting with nuclear transport proteins or to the mitochondria by binding to mitochondrial targeting sequences .
Eigenschaften
IUPAC Name |
5-bromo-2-cyano-3-fluorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClFNO2S/c8-4-1-6(10)5(3-11)7(2-4)14(9,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOHVHCTOUQDJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C#N)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Hydroxyethyl)amino]-1-pyridin-3-ylethanol](/img/structure/B1413715.png)
![(2-Methoxyethyl)[(1s)-octahydro-2h-quinolizin-1-ylmethyl]amine](/img/structure/B1413716.png)
![6-Chloro-7-methylimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1413717.png)
![(7R,9R)-9-(Benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B1413718.png)
![Methyl 3-[({[2-methyl-6-(trifluoromethyl)pyridin-3-yl]amino}carbonyl)amino]benzoate](/img/structure/B1413722.png)
![Methyl 4-methyl-3-[(morpholin-4-ylcarbonothioyl)amino]thiophene-2-carboxylate](/img/structure/B1413723.png)

![5-Methyl-3-[4-(1,3-oxazol-5-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B1413725.png)





